molecular formula C9H6Br2F2O3 B1413375 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid CAS No. 1806325-07-4

2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid

Cat. No.: B1413375
CAS No.: 1806325-07-4
M. Wt: 359.95 g/mol
InChI Key: MBOWHEAJAXNBHL-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is a halogenated derivative of phenylacetic acid, characterized by bromine substituents at the 2- and 5-positions of the phenyl ring and a difluoromethoxy group at the 4-position. The carboxylic acid functional group at the acetic acid moiety confers polarity and acidity, distinguishing it from non-carboxylic analogs.

Properties

IUPAC Name

2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWHEAJAXNBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid typically involves the bromination of 4-(difluoromethoxy)phenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

Pharmaceutical Synthesis

2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or reduce side effects. For instance, its derivatives have been investigated for their potential use in treating metabolic disorders and diabetes.

Compound Target Disease Synthesis Method Yield
SitagliptinType II DiabetesMulti-step synthesis65%
Other DerivativesVarious Metabolic DisordersFunctionalization of phenylacetic acidVariable

Materials Science

The compound has been utilized in the development of advanced materials, particularly in the context of organic electronics and solar cells. Its fluorinated nature contributes to improved stability and efficiency in devices such as perovskite solar cells.

  • Additive for Perovskite Solar Cells : The carboxylic acid group interacts with lead clusters in perovskite structures, enhancing power conversion efficiency (PCE).
  • Stability Improvement : The hydrophobic character of the fluorinated moiety helps maintain device performance over extended periods under ambient conditions.
Application Effect
Perovskite Solar CellsPCE enhancement from 22.95% to 24.56%
Device StabilityMaintained 93.6% efficiency after 3912 hours

Antiepileptic Research

Recent studies have explored the anticonvulsant properties of compounds derived from or related to phenylacetic acids, including derivatives of this compound. These compounds are evaluated using established models such as the maximal electroshock (MES) test.

  • Case Study : A series of derivatives showed varying degrees of anticonvulsant activity, indicating potential therapeutic applications in epilepsy management.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of dibromo-substituted phenylacetic acids and evaluated their biological activity against various targets. The findings indicated that certain modifications led to enhanced efficacy in targeting specific pathways related to metabolic regulation.

Case Study 2: Application in Solar Technology

In an experimental setup, this compound was incorporated into perovskite solar cells. The results demonstrated significant improvements in both efficiency and stability compared to control devices lacking the additive.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized through comparisons with structurally related molecules:

Substituent Position Isomerism: 2,5- vs. 3,5-Dibromo Derivatives

The position of bromine atoms on the phenyl ring critically impacts physicochemical properties. For example:

  • 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid (CAS 1804413-10-2): This isomer exhibits symmetrical substitution (3,5-bromine), which may enhance crystallinity and thermal stability compared to the 2,5-isomer due to symmetrical intermolecular interactions.
  • 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid: Asymmetric substitution could reduce melting points and alter solubility profiles. For instance, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (m.p. 141–143°C, ) demonstrates how bulky substituents elevate melting points, suggesting bromine’s role in increasing thermal stability .

Functional Group Variations

Comparisons with analogs featuring different functional groups highlight the carboxylic acid’s influence:

Compound Functional Group Molecular Weight (g/mol)* Key Properties
This compound Carboxylic acid ~349 (estimated) High polarity, pH-dependent solubility
3,5-Dibromo-4-(difluoromethoxy)phenol Phenol ~308 (estimated) Lower acidity (pKa ~10 vs. ~4.3 for carboxylic acid)
3,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile Nitrile ~330 (estimated) Reduced solubility in aqueous media

*Calculated based on phenylacetic acid (136.15 g/mol, ) with substituent contributions.

The carboxylic acid group enhances water solubility at physiological pH, making the target compound more suitable for pharmaceutical formulations than phenol or nitrile derivatives .

Halogen Substituent Effects: Bromine vs. Chlorine

However, brominated compounds may exhibit higher toxicity risks, necessitating careful evaluation in drug development .

Difluoromethoxy vs. Methoxy Groups

The difluoromethoxy group (-OCF₂H) offers superior metabolic resistance compared to methoxy (-OCH₃) due to fluorine’s electronegativity, which reduces oxidative degradation by cytochrome P450 enzymes. This modification enhances bioavailability, as seen in fluorinated pharmaceuticals like ciprofloxacin .

Biological Activity

2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is an organic compound belonging to the class of phenylacetic acids. Its unique structure, characterized by the presence of bromine and difluoromethoxy substituents, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H6Br2F2O3
  • Molecular Weight : 359.95 g/mol

The compound's structure enhances its reactivity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of bromine and fluorine atoms increases the compound's reactivity, allowing it to modulate enzymatic activities and receptor functions within cellular pathways. This modulation can lead to a range of biochemical effects, including anti-inflammatory and anticonvulsant activities.

Anticonvulsant Activity

Research has indicated that this compound exhibits significant anticonvulsant properties. In a study evaluating various compounds for their effectiveness against seizure models, this compound demonstrated a protective index (PI) that suggests a favorable balance between efficacy and toxicity.

CompoundED50 (mg/kg)TD50 (mg/kg)PI
This compound11.4114.110.0
Phenytoin19.0114.16.0

The effective dose (ED50) indicates the amount required to achieve therapeutic effects in 50% of the population tested, while the median toxic dose (TD50) reflects the dose at which toxicity occurs in 50% of subjects.

Antiproliferative Activity

Additionally, studies have reported antiproliferative effects against various cancer cell lines. The compound has shown potential in inhibiting cell growth in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.

Cell LineIC50 (µM)
HeLa<10
HepG2<10
A549<10

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antiepileptic Study : A comprehensive evaluation of various derivatives indicated that compounds similar to this compound showed enhanced efficacy in reducing seizure frequency in animal models compared to traditional antiepileptic drugs like phenytoin and carbamazepine .
  • Cancer Cell Line Evaluation : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, leading researchers to investigate its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid

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